![molecular formula C15H13N5O5S3 B2583048 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 307505-01-7](/img/structure/B2583048.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

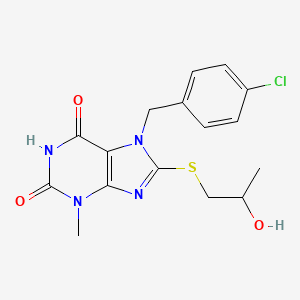

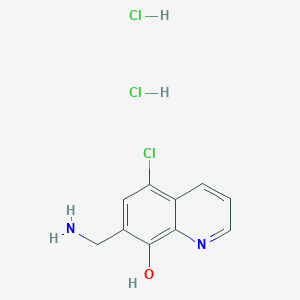

Descripción

The compound “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,3,4-thiadiazole ring, which is a type of heterocycle, and a sulfamoyl group attached to a phenyl ring . The presence of these groups suggests that this compound could have a variety of potential biological activities.

Molecular Structure Analysis

The molecular structure of a compound is responsible for its physical and chemical properties, as well as its biological activity. The 1,3,4-thiadiazole moiety in the compound is a heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is known to contribute to a wide range of biological activities.Aplicaciones Científicas De Investigación

Diuretic Activity and Nucleus Analysis

The compound's nucleus, 1,3,4-thiadiazole, is a part of heterocyclic ring systems with potential diuretic applications. It showed significant increases in both water and electrolyte excretion compared to controls, indicating its potential as a diuretic agent. This finding contributes to understanding the pharmacological properties and applications of the compound in medical science (Ergena et al., 2022).

Enzyme Inhibition for Therapeutic Applications

The compound's derivatives have been studied as carbonic anhydrase inhibitors. These derivatives showed efficacy against cytosolic and membrane-bound carbonic anhydrase isozymes, indicating their potential in treating conditions like glaucoma and epilepsy. Particularly, they demonstrated potent inhibitory effects against carbonic anhydrase isozymes involved in aqueous humor secretion in the eye and were effective in lowering intraocular pressure in animal models, suggesting their use in glaucoma treatment (Barboiu et al., 2000; Masereel et al., 2002).

Anticancer and Anticonvulsant Properties

Some derivatives of this compound have been found to exhibit anticancer and anticonvulsant properties. The presence of the thiadiazole nucleus, along with specific substitutions, has shown promise in cancer chemotherapy and seizure control in animal models, indicating the compound's potential in developing treatments for these conditions (Shapiro et al., 1957; Masereel et al., 2002).

Anti-inflammatory and Antihypertensive Activity

Compounds containing the 1,3,4-thiadiazole nucleus have also been synthesized and tested for anti-inflammatory and antihypertensive activities. These compounds demonstrated potential therapeutic effects in animal models, providing a basis for further exploration of their use in treating inflammatory conditions and hypertension (Doria et al., 1986; Alam et al., 2010).

Mecanismo De Acción

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

is a compound with a versatile thiadiazole ring that has been widely studied in medicinal chemistry . Here is an overview of its mechanism of action:

Target of Action

Thiadiazole-containing compounds are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

It’s known that thiadiazole-containing compounds can cross cellular membranes and exert a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

Numerous thiadiazole derivatives have been revealed to display anticancer activities in various in vitro and in vivo models .

Propiedades

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O5S3/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWQKTVQYYQGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)